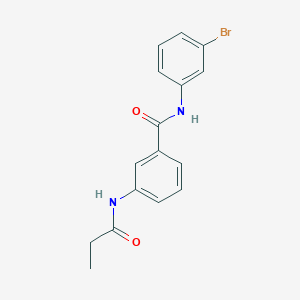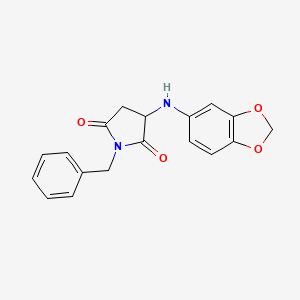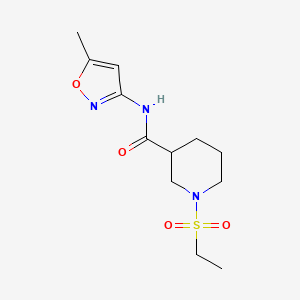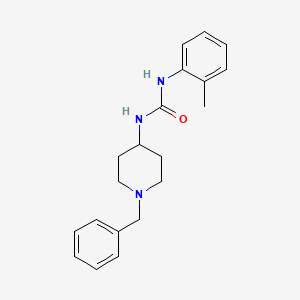![molecular formula C23H31N5O3 B5368352 4-[4-(2,3-dimethoxybenzoyl)-1-piperazinyl]-6-methyl-2-(1-piperidinyl)pyrimidine](/img/structure/B5368352.png)
4-[4-(2,3-dimethoxybenzoyl)-1-piperazinyl]-6-methyl-2-(1-piperidinyl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[4-(2,3-dimethoxybenzoyl)-1-piperazinyl]-6-methyl-2-(1-piperidinyl)pyrimidine, also known as DMXAA, is a small molecule drug that has shown potential in cancer treatment. It was initially discovered as an antiviral agent, but later studies have shown its ability to induce tumor necrosis and inhibit tumor growth.
Mécanisme D'action
The exact mechanism of action of 4-[4-(2,3-dimethoxybenzoyl)-1-piperazinyl]-6-methyl-2-(1-piperidinyl)pyrimidine is not fully understood, but it is believed to activate the immune system and induce tumor necrosis. This compound has been shown to activate the production of cytokines, such as tumor necrosis factor-alpha (TNF-α) and interferon-alpha (IFN-α), which can lead to the destruction of tumor cells. This compound has also been shown to inhibit the formation of new blood vessels in tumors, which can limit their growth and spread.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In preclinical studies, this compound has been shown to increase the production of cytokines, such as TNF-α and IFN-α, and activate immune cells, such as macrophages and natural killer cells. This compound has also been shown to inhibit the formation of new blood vessels in tumors, which can limit their growth and spread.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 4-[4-(2,3-dimethoxybenzoyl)-1-piperazinyl]-6-methyl-2-(1-piperidinyl)pyrimidine in lab experiments is its ability to induce tumor necrosis and inhibit tumor growth in various types of cancer. This compound has also been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment. However, one limitation of this compound is its toxicity, which can limit its clinical use. This compound has been shown to cause side effects, such as fever, chills, and hypotension, which can be severe in some cases.
Orientations Futures
There are several future directions for 4-[4-(2,3-dimethoxybenzoyl)-1-piperazinyl]-6-methyl-2-(1-piperidinyl)pyrimidine research. One direction is to explore its potential in combination with other cancer therapies, such as immunotherapy and targeted therapy. Another direction is to develop new formulations of this compound that can reduce its toxicity and increase its efficacy. Finally, more studies are needed to understand the exact mechanism of action of this compound and its potential in different types of cancer.
Méthodes De Synthèse
4-[4-(2,3-dimethoxybenzoyl)-1-piperazinyl]-6-methyl-2-(1-piperidinyl)pyrimidine can be synthesized in a multi-step process starting from 2,3-dimethoxybenzoic acid. The synthesis involves several chemical reactions, including esterification, amidation, and cyclization. The final product is obtained as a white crystalline powder with a molecular weight of 357.4 g/mol.
Applications De Recherche Scientifique
4-[4-(2,3-dimethoxybenzoyl)-1-piperazinyl]-6-methyl-2-(1-piperidinyl)pyrimidine has been extensively studied for its potential in cancer treatment. Preclinical studies have shown that this compound can induce tumor necrosis and inhibit tumor growth in various types of cancer, including melanoma, lung cancer, and colon cancer. This compound has also been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment.
Propriétés
IUPAC Name |
(2,3-dimethoxyphenyl)-[4-(6-methyl-2-piperidin-1-ylpyrimidin-4-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N5O3/c1-17-16-20(25-23(24-17)28-10-5-4-6-11-28)26-12-14-27(15-13-26)22(29)18-8-7-9-19(30-2)21(18)31-3/h7-9,16H,4-6,10-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDFOYQYTGAPMHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCCCC2)N3CCN(CC3)C(=O)C4=C(C(=CC=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 5-(4-chlorophenyl)-2-[(1-ethyl-1H-pyrazol-4-yl)methylene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5368270.png)
![4-chloro-2-fluoro-N-[4-methyl-3-(2-oxo-1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5368296.png)

![4-{[4-(3-bromophenyl)-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid](/img/structure/B5368310.png)




![1-(ethylsulfonyl)-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-4-piperidinecarboxamide](/img/structure/B5368339.png)
![4-[(methylsulfonyl)amino]-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B5368343.png)
![3-benzyl-3-[2-(2,5-dihydro-1H-pyrrol-1-yl)-2-oxoethyl]-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B5368345.png)

![{2-methoxy-4-[2-(5-nitro-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)vinyl]phenoxy}acetic acid](/img/structure/B5368360.png)
![N-[3-(1H-benzimidazol-2-yl)propyl]-2-methyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine dihydrochloride](/img/structure/B5368362.png)